
TVB-3664
Vue d'ensemble
Description
TVB-3664 is a FASN inhibitor which significantly reduces tubulin palmitoylation and mRNA expression.
Applications De Recherche Scientifique
Cancer Treatment
1.1 Mechanism of Action
TVB-3664 inhibits FASN, disrupting lipid metabolism crucial for cancer cell proliferation. It has demonstrated efficacy against several cancer types, including colorectal cancer, hepatocellular carcinoma (HCC), and lung cancer. The inhibition of FASN leads to alterations in oncogenic signaling pathways such as Akt and Erk1/2, which are vital for tumor growth and survival.
1.2 Colorectal Cancer
In preclinical studies involving patient-derived xenografts (PDXs) of colorectal cancer, this compound showed significant anti-tumor activity. In nine different PDX models, treatment with this compound resulted in tumor volume reductions ranging from 30% to 51.5% in sensitive models. Notably, the drug altered lipid composition within tumors, decreasing fatty acids and phospholipids while increasing specific sphingolipids .
Model | Tumor Volume Reduction (%) | Lipid Composition Changes |
---|---|---|
Pt 2614 | 30 | Decreased fatty acids |
Pt 2449PT | 37.5 | Increased lactosylceramide |
Pt 2402 | 51.5 | Increased sphingomyelin |
1.3 Hepatocellular Carcinoma
this compound has also been tested in HCC models, where it improved the efficacy of standard therapies like sorafenib and cabozantinib. In these studies, it was shown to ameliorate fatty liver disease phenotypes and reduce hepatic steatosis in aged mice .
Metabolic Disorders
2.1 Non-Alcoholic Fatty Liver Disease (NAFLD)
this compound has demonstrated potential in treating NAFLD by reducing liver histological severity scores and inflammatory cytokines such as IL-1β in murine models. In a study involving diet-induced NAFLD, treatment with this compound significantly lowered plasma alanine transaminase (ALT) levels and improved liver histology .
Parameter | Control Group | This compound Group |
---|---|---|
ALT Levels (U/L) | Elevated | Significantly Reduced |
Liver Histological Score | High | Normalized |
Virology
3.1 SARS-CoV-2 Inhibition
this compound has shown antiviral properties against SARS-CoV-2, with an effective concentration (EC50) significantly lower than that of remdesivir, indicating its potential as a therapeutic agent during viral pandemics . This aspect highlights the compound's versatility beyond oncology.
Mécanisme D'action
Target of Action:
TVB-3664 primarily targets fatty acid synthase (FASN) . FASN is an enzyme involved in de novo lipogenesis (DNL), which converts dietary sugar metabolites (acetyl-coenzyme A and malonyl-CoA) into palmitate, a saturated fatty acid. In non-alcoholic steatohepatitis (NASH), FASN plays a crucial role in driving de novo lipogenesis, mediating pro-inflammatory and fibrogenic signaling .
Mode of Action:
This compound inhibits FASN activity. By doing so, it directly impacts lipid metabolism, reducing the synthesis of palmitate. This inhibition leads to decreased fat accumulation in hepatocytes, which is a hallmark of NASH. Additionally, this compound affects immune cells and hepatic stellate cells, contributing to its anti-inflammatory and anti-fibrotic effects .
Biochemical Pathways:
This compound disrupts the DNL pathway by inhibiting FASN. This alteration affects downstream pathways related to lipid metabolism, inflammation, and fibrosis. Specifically, it reduces collagen1α (COL1α1) and α-smooth muscle actin (αSMA) expression in hepatic stellate cells, mitigating fibrosis .
Pharmacokinetics:
Result of Action:
This compound’s effects include:
Activité Biologique
TVB-3664 is a novel fatty acid synthase (FASN) inhibitor that has shown promising biological activity in various cancer models and non-alcoholic steatohepatitis (NASH) models. This article provides a comprehensive overview of its biological effects, mechanisms of action, and therapeutic potential based on diverse research findings.
This compound targets the FASN enzyme, which is crucial for de novo lipogenesis. By inhibiting FASN, this compound disrupts lipid metabolism in cancer cells, leading to alterations in tumor growth and survival pathways. The compound has been shown to significantly reduce tumor volume in certain colorectal cancer (CRC) patient-derived xenograft (PDX) models, with a notable decrease in the activation of oncogenic pathways such as Akt and Erk1/2 .
Colorectal Cancer Models
In a study involving nine CRC PDX models, this compound exhibited a variable response, with approximately 30% of cases showing significant reductions in tumor volume. The treatment was associated with changes in lipid composition, including reduced levels of fatty acids and phospholipids, alongside increased levels of lactosylceramide and sphingomyelin in sensitive models. Notably, the average reduction in tumor weight across responsive models was 30% to 51.5% .
Table 1: Tumor Response to this compound Treatment in CRC PDX Models
PDX Model | Tumor Weight Reduction (%) | Response Type |
---|---|---|
Pt 2614 | 30 | Sensitive |
Pt 2449PT | 37.5 | Sensitive |
Pt 2402 | 51.5 | Sensitive |
Pt 2387 | 35 | Initial sensitivity, then resistance |
Pt 2377PT | - | Accelerated growth |
NASH Models
This compound has also been evaluated in mouse models of NASH. In a prevention model where mice were fed a high-fat diet, treatment with this compound resulted in decreased liver steatosis and fibrosis compared to vehicle-treated controls. Histological analysis showed a dose-dependent reduction in liver histology severity scores, indicating improved liver health .
Table 2: Histological Scoring of Liver Changes Post-TV-3664 Treatment
Treatment Group | NAS Score Pre-Treatment | NAS Score Post-Treatment | Improvement (%) |
---|---|---|---|
Vehicle | 6.5 | 6.5 | 0 |
This compound (10 mg/kg) | 6 | 3.8 | 100 |
Case Studies and Clinical Trials
This compound has been tested in Phase I clinical trials for patients with solid tumors, demonstrating a favorable tolerability profile with no significant adverse events reported . The compound's ability to inhibit FASN effectively was confirmed through biomarker analysis.
Propriétés
IUPAC Name |
4-[1-[5-[5-(methoxymethyl)-2-(trifluoromethyl)-1H-imidazol-4-yl]-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N4O2/c1-14-8-15(2)20(9-19(14)22-21(13-34-3)30-24(31-22)25(26,27)28)23(33)32-11-18(12-32)17-6-4-16(10-29)5-7-17/h4-9,18H,11-13H2,1-3H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEOVRCUSPPGFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=C(NC(=N2)C(F)(F)F)COC)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.